molecular formula C10H11F2N B13665397 1-(2,6-Difluorobenzyl)azetidine

1-(2,6-Difluorobenzyl)azetidine

Cat. No.: B13665397
M. Wt: 183.20 g/mol
InChI Key: GXGPNSIYACDCBZ-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 2,6-difluorobenzyl group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Difluorobenzyl)azetidine can be synthesized through various methods. One common approach involves the alkylation of azetidine with 2,6-difluorobenzyl halides under basic conditions. Another method includes the cyclization of appropriate precursors using microwave irradiation, which enhances reaction efficiency and yield .

Industrial Production Methods: Industrial production of azetidines often employs continuous flow reactors to optimize reaction conditions and scalability. The use of catalysts and controlled reaction environments ensures high purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorobenzyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

1-(2,6-Difluorobenzyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorobenzyl)azetidine involves its interaction with specific molecular targets. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,6-Difluorobenzyl)azetidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold in medicinal chemistry for designing molecules with specific biological activities .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11F2N/c11-9-3-1-4-10(12)8(9)7-13-5-2-6-13/h1,3-4H,2,5-7H2

InChI Key

GXGPNSIYACDCBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=CC=C2F)F

Origin of Product

United States

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